molecular formula C13H11BrN4 B2464412 N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline CAS No. 144583-00-6

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline

Cat. No. B2464412
CAS RN: 144583-00-6
M. Wt: 303.163
InChI Key: CLHCWGNSLRURNE-UHFFFAOYSA-N
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Description

“N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” is likely a benzotriazole derivative. Benzotriazoles are versatile compounds with a variety of applications, particularly in the pharmaceutical industry .


Molecular Structure Analysis

Benzotriazole derivatives often form intermolecular hydrogen bonds . The exact molecular structure of “N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” would require further investigation.


Chemical Reactions Analysis

Benzotriazole derivatives are known to participate in various chemical reactions, including C-C bond formation . The specific reactions of “N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” would depend on its exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” would depend on its exact molecular structure. For example, a similar compound, “N-(1H-Benzotriazol-1-ylmethyl)benzamide”, has a melting point of 168-172 °C .

Scientific Research Applications

Polymerization Catalysts

Compounds related to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline have been used in the formation of complexes with ZnII and CuII carboxylates. These complexes have demonstrated effectiveness as catalysts in the ring-opening polymerization of ϵ-caprolactone, a process important for creating biodegradable polymers. The polymerization reactions follow first-order kinetics and utilize a coordination–insertion pathway (Attandoh, Ojwach, & Munro, 2014).

Structural Studies and Molecular Conformation

Studies on closely related compounds to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline, such as N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, have contributed to the understanding of molecular conformation. Investigations into these compounds' structures have revealed insights into their planar configurations and intramolecular hydrogen bonding, which are crucial for understanding their reactivity and interactions in various applications (Wang, Jian, & Liu, 2008).

Synthesis of Methylenebisanilines

Research has also been conducted on the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s using compounds similar to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline. These syntheses provide efficient methods for preparing both symmetrical and unsymmetrical members of these product classes, which are significant in the development of dyes and pigments (Katritzky, Lan, & Lam, 1990).

Ring Rearrangement and Synthesis

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline and its derivatives have been utilized in novel synthetic routes. For instance, reactions of benzyl bromide or benzyl cinnamate with related arylimidoyl chlorides have been studied for the synthesis of 1,2,4-triazolo[1,5-a]quinoxalines, showcasing the compound's versatility in organic synthesis (Katritzky, Huang, Denisko, & Steel, 2002).

Annulation Reactions

The compound has been involved in studies focusing on aromatic ring annulation, which is a critical process in organic chemistry for creating complex molecular architectures. This includes the synthesis of polysubstituted naphthalenes and phenanthrenes, important in pharmaceutical and material sciences (Katritzky, Zhang, & Xie, 1997).

Mechanism of Action

The mechanism of action of benzotriazole derivatives can vary widely depending on their structure and the context in which they are used .

Future Directions

The future directions for research on “N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline” would depend on its properties and potential applications. Benzotriazole derivatives have been studied for their potential uses in various fields, including the pharmaceutical industry .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHCWGNSLRURNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline

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